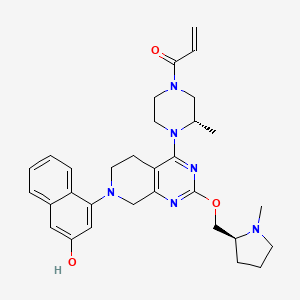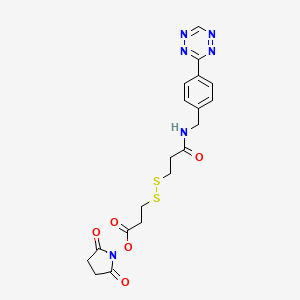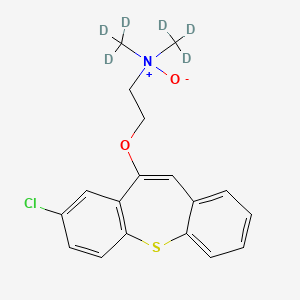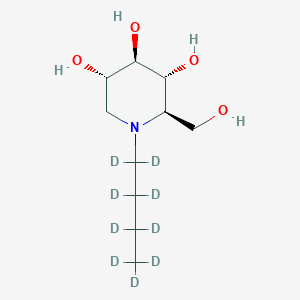
KRas G12C inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRas G12C inhibitor 1 is a small molecule that specifically targets the KRas G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound covalently binds to the cysteine residue at position 12 of the KRas protein, locking it in an inactive GDP-bound state and thereby inhibiting its oncogenic signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRas G12C inhibitor 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity . Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
KRas G12C inhibitor 1 primarily undergoes covalent binding reactions with the thiol group of the cysteine residue in the KRas protein . This reaction is highly specific and occurs under physiological conditions.
Common Reagents and Conditions
The covalent binding reaction typically involves the use of electrophilic warheads that react with the nucleophilic thiol group of cysteine. Common reagents include acrylamides and other electrophilic compounds .
Major Products Formed
The major product of the reaction is the covalently modified KRas protein, which is locked in its inactive GDP-bound state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
KRas G12C inhibitor 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a tool compound to study the structure and function of the KRas protein. It helps researchers understand the molecular mechanisms underlying KRas-mediated signaling and its role in cancer .
Biology
In biology, this compound is used to investigate the cellular and molecular effects of KRas inhibition. It aids in the study of cell signaling pathways, gene expression, and protein interactions .
Medicine
In medicine, this compound is being explored as a therapeutic agent for the treatment of cancers harboring the KRas G12C mutation. Clinical trials have shown promising results, with significant tumor regression observed in patients .
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies. Its unique mechanism of action and high specificity make it an attractive candidate for drug development .
Wirkmechanismus
KRas G12C inhibitor 1 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRas protein, which is mutated to cysteine in the G12C variant . This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting its activation . The inhibition of KRas activation disrupts downstream signaling pathways, such as the MAPK and PI3K pathways, which are critical for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Other similar compounds include sotorasib and adagrasib . These compounds share a similar mechanism of action but differ in their binding kinetics, potency, and clinical efficacy .
Similar Compounds
Adagrasib: Another KRas G12C inhibitor with a longer half-life and higher potency compared to sotorasib.
ARS-853: An early-stage KRas G12C inhibitor used primarily in preclinical studies.
Uniqueness
KRas G12C inhibitor 1 is unique in its ability to rapidly and covalently bind to the KRas G12C protein, offering high specificity and potency. Its distinct binding kinetics and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of KRas-targeted therapies .
Eigenschaften
Molekularformel |
C31H38N6O3 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
1-[(3S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H38N6O3/c1-4-29(39)36-14-15-37(21(2)18-36)30-26-11-13-35(28-17-24(38)16-22-8-5-6-10-25(22)28)19-27(26)32-31(33-30)40-20-23-9-7-12-34(23)3/h4-6,8,10,16-17,21,23,38H,1,7,9,11-15,18-20H2,2-3H3/t21-,23-/m0/s1 |
InChI-Schlüssel |
LTVKHYYCQYQXDM-GMAHTHKFSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OC[C@@H]6CCCN6C)C(=O)C=C |
Kanonische SMILES |
CC1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OCC6CCCN6C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)






![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)





